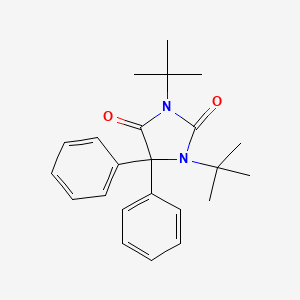
1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of imidazolidine-2,4-diones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione can be achieved through the Bucherer-Bergs reaction, which involves the reaction of an aldehyde or ketone with potassium cyanide and ammonium carbonate in aqueous ethanol at elevated temperatures (60-70°C) . This method is known for its simplicity and efficiency in producing hydantoins, including imidazolidine-2,4-diones.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Bucherer-Bergs reaction provides a scalable approach for synthesizing this compound. The reaction conditions can be optimized for large-scale production by adjusting the concentrations of reagents and reaction times.
Chemical Reactions Analysis
Types of Reactions
1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbonyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding imidazolidine derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry: This compound and its derivatives have shown promising antitumor activities. They have been tested for their efficacy against various cancer cell lines, including renal cancer and melanoma.
Materials Science: The unique structure of this compound makes it a candidate for developing new materials with specific properties, such as thermal stability and resistance to oxidation.
Organic Synthesis: It serves as a precursor for synthesizing other complex molecules, making it valuable in organic chemistry research.
Mechanism of Action
The mechanism of action of 1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione in medicinal applications involves its interaction with molecular targets in cancer cells. The compound has been shown to inhibit the growth of cancer cells by interfering with specific pathways involved in cell proliferation and survival . Molecular docking studies have identified key structural features required for its antitumor activity.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenylimidazolidine-2,4-dione
- 5,5-Diphenylhydantoin
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
Uniqueness
1,3-Di-tert-butyl-5,5-diphenylimidazolidine-2,4-dione is unique due to its combination of tert-butyl and diphenyl groups, which confer specific steric and electronic properties. These properties enhance its stability and reactivity compared to other similar compounds, making it a valuable compound for various applications.
Properties
CAS No. |
53000-03-6 |
|---|---|
Molecular Formula |
C23H28N2O2 |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1,3-ditert-butyl-5,5-diphenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C23H28N2O2/c1-21(2,3)24-19(26)23(17-13-9-7-10-14-17,18-15-11-8-12-16-18)25(20(24)27)22(4,5)6/h7-16H,1-6H3 |
InChI Key |
MHRCPEZKQSCAGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=O)C(N(C1=O)C(C)(C)C)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



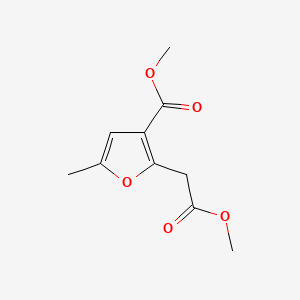
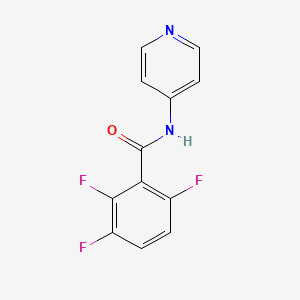

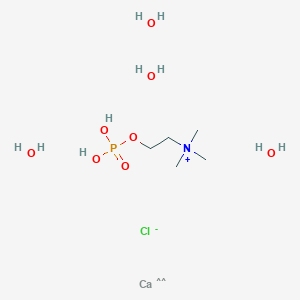
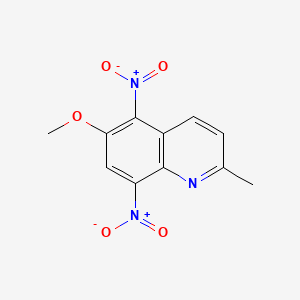


![4-[(1Z)-1-Propen-1-yloxy]aniline](/img/structure/B13961314.png)
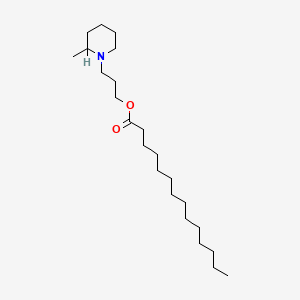
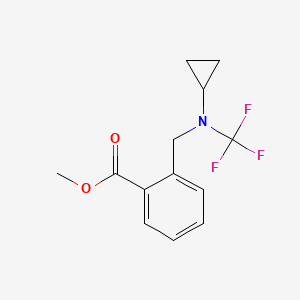
![1,1-Dimethylethyl [2-(cyclobutylamino)ethyl]carbamate](/img/structure/B13961321.png)

![4-methoxy-1-methyl-1H-benzo[d]imidazole](/img/structure/B13961336.png)
